molecular formula C13H8O2 B1583378 2-Hydroxy-9-fluorenone CAS No. 6949-73-1

2-Hydroxy-9-fluorenone

Cat. No. B1583378
CAS RN: 6949-73-1
M. Wt: 196.2 g/mol
InChI Key: GXUBPHMYNSICJC-UHFFFAOYSA-N
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Description

2-Hydroxy-9-fluorenone (2-HOF) is a chemical compound with a wide range of applications in the scientific world. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 166-167 °C. 2-HOF is an important building block for many synthetic organic compounds and is used in the synthesis of a variety of pharmaceuticals, dyes, and other materials. It is also a useful reagent in organic synthesis, and has been used in the synthesis of other compounds such as 2-hydroxy-9-fluorenone-3-carboxylic acid and 2-hydroxy-9-fluorenone-4-carboxylic acid.

Scientific Research Applications

Inclusion Complexes with β-Cyclodextrin

  • Scientific Field: Solution Chemistry
  • Application Summary: 2-Hydroxy-9-fluorenone forms 1:1 and 1:2 complexes with β-cyclodextrin (β-CD). These complexes exhibit an unusual red shift in emission at higher concentrations of β-CD .
  • Methods of Application: The formation of these complexes was determined through titrimetric curves for the neutral–anionic equilibria for the guests .
  • Results: The formation of an 1:1 inclusion complex with 2-Hydroxy-9-fluorenone as the guest in β-CD with the binding constant (K) of 606.65 L·mol −1 was determined .

Synthesis of Rotary Molecular Motors

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Hydroxy-9-fluorenone is used in the O-methylation process for the synthesis of second-generation light-driven rotary molecular motors .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The outcomes of this application are not provided in the source .

Development of Advanced Materials

  • Scientific Field: Material Science
  • Application Summary: 2,7-dihydroxy-9-fluorenone, a derivative of 2-Hydroxy-9-fluorenone, has been pivotal in the development of advanced materials .
  • Methods of Application: Its properties are exploited in the creation of organic semiconductors and photovoltaic materials .
  • Results: This contributes to the efficiency and performance of solar cells and electronic devices .

properties

IUPAC Name

2-hydroxyfluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUBPHMYNSICJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219716
Record name 2-Hydroxyfluoren-9-one
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-9-fluorenone

CAS RN

6949-73-1
Record name 2-Hydroxyfluorenone
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Record name 2-Hydroxy-9-fluorenone
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Record name 6949-73-1
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Record name 2-Hydroxyfluoren-9-one
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Record name 2-hydroxyfluoren-9-one
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Record name 2-Hydroxy-9-fluorenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
IVMV Enoch, S Yousuf - Journal of Solution Chemistry, 2013 - Springer
… We report that 1:1 and 1:2 complexes are formed for 2-hydroxy-9-fluorenone with β-… The formation of an 1:1 inclusion complex with 2-hydroxy-9-fluorenone (2HFN) as the guest in β-CD …
Number of citations: 34 link.springer.com
SA Selifonov, M Grifoll, JE Gurst… - … and biophysical research …, 1993 - Elsevier
… These authors excluded this structure as possible metabolite because of a failure to detect 2—hydroxy-9fluorenone as a second product of dehydration. Lacking 1,2-dihydro-1,2-…
Number of citations: 51 www.sciencedirect.com
JV Pothuluri, JP Freeman, FE Evans… - Applied and …, 1993 - Am Soc Microbiol
… 9-fluorenone and 2-hydroxy-9-fluorenone, respectively (data … the formation of 2-hydroxy-9-fluorenone or the metabolism of … Interestingly, the formation of 2-hydroxy-9-fluorenone in the …
Number of citations: 51 journals.asm.org
MT Galceran, E Moyano - Journal of chromatography A, 1995 - Elsevier
… The method was applied to the determination of these compounds in an aerosol sample and 5-hydroxyindane, 2-hydroxy-9-fluorenone and 2-nitro-l-naphthol were tentatively identified …
Number of citations: 23 www.sciencedirect.com
MP Kolomytseva, D Randazzo, BP Baskunov… - Bioresource …, 2009 - Elsevier
… and 1.9% for 2-hydroxy-9-fluorenone (starting from 1 mM substrate). In the presence of Tween 60 the appearance and following conversion of 2-hydroxy-9-fluorenone was observed for …
Number of citations: 44 www.sciencedirect.com
MT Galceran, E Moyano, JM Poza - Journal of Chromatography A, 1995 - Elsevier
… 2-hydroxy-9-fluorenone ranged between 5 and 189 pg/m 3. … -indanol, 5-hydroxyindol and 2-hydroxy-9-fluorenone without … for the 5-hydroxyindol, 2-hydroxy-9-fluorenone and 2-hydroxy-l,…
Number of citations: 44 www.sciencedirect.com
K Uehara, T Ichikawa, A Maekawa, T Serikawa… - Thin solid films, 1995 - Elsevier
Five 9-fluorenone derivatives, 2-amino-, 2-hydroxy-, 2-nitro-, and 2,4,7-trinitro-9-fluorenone (AF, HF, NF, and TNF, respectively), and 2,4,7-trinitro-9-fluorenylidenemalononitrile (TNFM), …
Number of citations: 10 www.sciencedirect.com
MT Galceran, E Moyano - Journal of Chromatography A, 1996 - Elsevier
… Ion intensity was optimized using 2-hydroxy9-fluorenone and calibration was performed with these clusters in both modes; in Fig. 1 the mobile phase spectra in APCI positive and …
Number of citations: 55 www.sciencedirect.com
S Lundstedt, Y Persson, L Öberg - Chemosphere, 2006 - Elsevier
… had a similar mass spectrum and retention time to the compound identified as 4-hydroxy-9-fluorenone and could therefore be an isomer of this compound (eg 2-hydroxy-9-fluorenone). …
Number of citations: 143 www.sciencedirect.com
H Gao, L Lei, J Liu, Q Kong, X Chen, Z Hu - Journal of photochemistry and …, 2004 - Elsevier
… HNF was obtained by reacting 2-hydroxy-9-fluorenone with nitric oxide containing trace O 2 in CH 2 Cl 2 at room temperature. The solvent was evaporated off after completion of the …
Number of citations: 298 www.sciencedirect.com

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